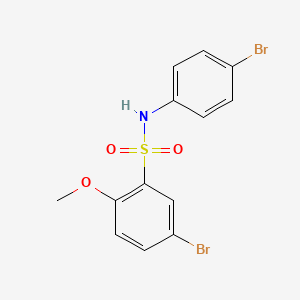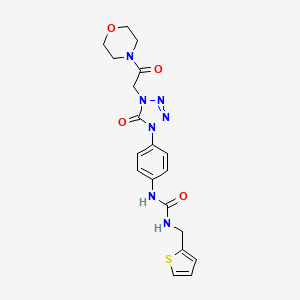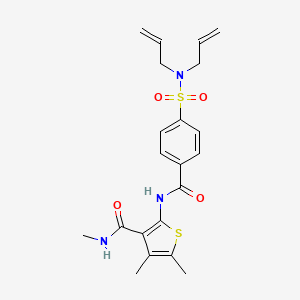
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with a distinct structure characterized by its cyclopropyl, pyridazine, and benzenesulfonamide moieties. This compound finds application in various fields, from medicinal chemistry to industrial processes, thanks to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Key steps include:
Formation of the pyridazine ring: : This is often achieved through cyclization reactions, involving precursors like hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the cyclopropyl group: : This can be incorporated using cyclopropyl derivatives through substitution reactions.
Formation of the benzenesulfonamide moiety: : This generally involves sulfonation reactions using sulfonyl chloride derivatives.
Industrial Production Methods
In industrial settings, the preparation of this compound might employ more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow processes and automation might also play roles in scaling up the synthesis while maintaining stringent quality control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide undergoes several types of chemical reactions:
Reduction: : Using agents such as lithium aluminium hydride or sodium borohydride, typically aimed at reducing carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives or nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Organic solvents like methanol, ethanol, dichloromethane.
Major Products
The specific products from these reactions depend on the conditions and reagents used. Oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions lead to various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it is used in studying enzyme inhibition and receptor binding due to its specific structural features.
Medicine
In medicine, it is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and other organic materials.
Mécanisme D'action
Molecular Targets
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed effects.
Pathways Involved
The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context in which the compound is applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-cyclopropylpyridazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Highlighting Uniqueness
What sets N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide apart is its specific combination of cyclopropyl, pyridazine, and benzenesulfonamide structures, conferring unique chemical reactivity and biological activity profiles.
Hope this article helps! What else are you curious about?
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-3-4-13(2)16(11-12)24(22,23)18-9-10-20-17(21)8-7-15(19-20)14-5-6-14/h3-4,7-8,11,14,18H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKNEAONRILIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)


![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)

![2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826352.png)

![5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2826354.png)


